![molecular formula C9H8ClN3O B11893759 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 898911-76-7](/img/structure/B11893759.png)
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chloro substituent at the 6th position and an ethyl group at the 1st position further defines its unique chemical identity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired compound . The reaction conditions often involve the use of glacial acetic acid as a solvent and iodine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact .
化学反应分析
Types of Reactions
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses
作用机制
The mechanism of action of 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase activity or modulation of receptor functions .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the chloro and ethyl substituents.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric form.
6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of the chloro group enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and pharmacokinetic properties .
属性
CAS 编号 |
898911-76-7 |
|---|---|
分子式 |
C9H8ClN3O |
分子量 |
209.63 g/mol |
IUPAC 名称 |
6-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c1-2-13-9-6(4-11-13)3-7(5-14)8(10)12-9/h3-5H,2H2,1H3 |
InChI 键 |
CZOSYEQWOYPNAS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=NC(=C(C=C2C=N1)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


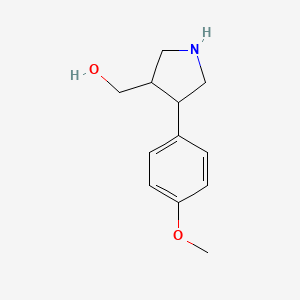


![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
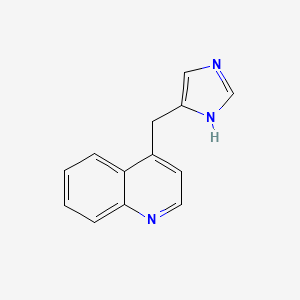
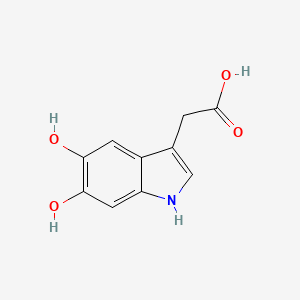
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
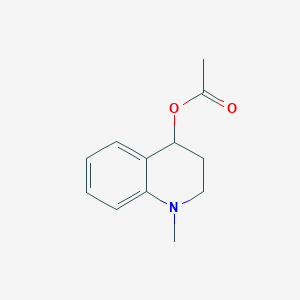

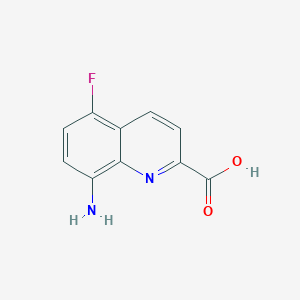


![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)
